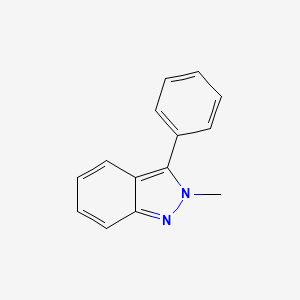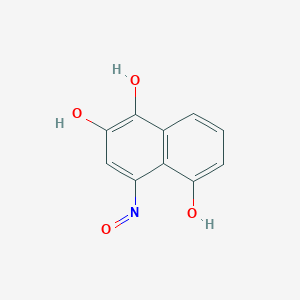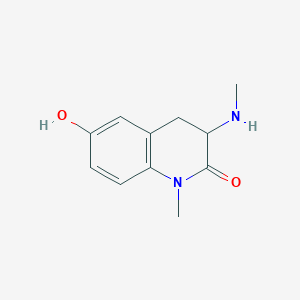
5,6-Dimethoxyisochroman-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethoxyisochroman-3-one: is a chemical compound belonging to the isochroman family. It is characterized by the presence of two methoxy groups attached to the benzene ring and a lactone ring structure. This compound is of interest due to its potential biological activities and applications in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxyisochroman-3-one typically involves the acylation of dimethoxyphenylacetic acids followed by cyclization. One common method includes the acylation of methyl 3,4-dimethoxyphenylacetate with hexanoic acid using polyphosphoric acid or with octanoyl chloride using aluminum chloride. The resulting acylated product is then cyclized to form the isochroman structure .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Dimethoxyisochroman-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone ring to a dihydroxy structure.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Friedel-Crafts acylation using aluminum chloride or other Lewis acids.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydroxy derivatives .
Aplicaciones Científicas De Investigación
5,6-Dimethoxyisochroman-3-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential cytotoxic activities against various cancer cell lines.
Medicine: Explored for its potential as an antiangiogenic agent and acetylcholinesterase inhibitor.
Mecanismo De Acción
The mechanism of action of 5,6-Dimethoxyisochroman-3-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This activity is of interest in the treatment of neurodegenerative diseases such as Alzheimer’s disease . Additionally, its antiangiogenic properties are attributed to its ability to inhibit the formation of new blood vessels, which is crucial in cancer therapy .
Comparación Con Compuestos Similares
6,7-Dimethoxyisochroman-3-one: Similar structure with methoxy groups at different positions.
4,5-Dimethoxyisochroman-3-one: Another isomer with methoxy groups at different positions.
Setosphlides A-D: Isocoumarin derivatives with similar core structures but different substituents.
Uniqueness: 5,6-Dimethoxyisochroman-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
62726-51-6 |
|---|---|
Fórmula molecular |
C11H12O4 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
5,6-dimethoxy-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C11H12O4/c1-13-9-4-3-7-6-15-10(12)5-8(7)11(9)14-2/h3-4H,5-6H2,1-2H3 |
Clave InChI |
AUJNRQQRXKPPEU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(COC(=O)C2)C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B11893392.png)
![5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine](/img/structure/B11893394.png)

![1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]](/img/structure/B11893399.png)



